molecular formula C20H20N4O3S B2594373 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-nitrophenyl)thiourea CAS No. 887898-10-4

1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-nitrophenyl)thiourea

Cat. No.: B2594373
CAS No.: 887898-10-4
M. Wt: 396.47
InChI Key: HBPHSGIGYXWMSI-UHFFFAOYSA-N
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Description

1-[2-(7,8-Dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-nitrophenyl)thiourea is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline moiety, a nitrophenyl group, and a thiourea linkage. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-nitrophenyl)thiourea typically involves the following steps:

  • Formation of the Quinoline Derivative:

    • The starting material, 7,8-dimethylquinoline-2,3-dione, is synthesized through a Friedländer reaction, which involves the condensation of aniline derivatives with β-ketoesters.
    • The quinoline derivative is then reduced to 7,8-dimethyl-2-oxo-1H-quinoline-3-yl.
  • Alkylation:

    • The quinoline derivative undergoes alkylation with 2-bromoethylamine to form 2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethylamine.
  • Thiourea Formation:

    • The final step involves the reaction of 2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethylamine with 4-nitrophenyl isothiocyanate to form this compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(7,8-Dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-nitrophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under catalytic hydrogenation conditions.

    Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiourea derivatives.

Scientific Research Applications

1-[2-(7,8-Dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-nitrophenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its anticancer activity due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-nitrophenyl)thiourea involves its interaction with biological macromolecules:

    Molecular Targets: The compound can bind to DNA, proteins, and enzymes, disrupting their normal function.

    Pathways Involved: It may inhibit key enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

    Thiourea Derivatives: Such as thiourea dioxide, used in industrial applications.

Uniqueness: 1-[2-(7,8-Dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-nitrophenyl)thiourea is unique due to the combination of its quinoline and nitrophenyl moieties, which confer distinct biological activities and chemical reactivity compared to other quinoline or thiourea derivatives.

This compound’s unique structure and properties make it a valuable subject of study in various fields, from medicinal chemistry to materials science.

Properties

IUPAC Name

1-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-nitrophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3S/c1-12-3-4-14-11-15(19(25)23-18(14)13(12)2)9-10-21-20(28)22-16-5-7-17(8-6-16)24(26)27/h3-8,11H,9-10H2,1-2H3,(H,23,25)(H2,21,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBPHSGIGYXWMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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